molecular formula C20H10N2Na4O15S4 B15144149 2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate

2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate

Cat. No.: B15144149
M. Wt: 738.5 g/mol
InChI Key: BYOASQSUNKYWNG-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beryllon II is synthesized through a series of chemical reactions involving the azo coupling of naphthalene derivatives. The process typically involves the sulfonation of naphthalene followed by diazotization and coupling reactions to form the final product .

Industrial Production Methods

Industrial production of Beryllon II involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beryllon II is unique due to its high sensitivity and specificity for certain metal ions and proteins. Its ability to enhance Rayleigh light scattering makes it particularly valuable in analytical chemistry .

Properties

Molecular Formula

C20H10N2Na4O15S4

Molecular Weight

738.5 g/mol

IUPAC Name

tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O15S4.4Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;;;;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;/q;4*+1/p-4

InChI Key

BYOASQSUNKYWNG-UHFFFAOYSA-J

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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